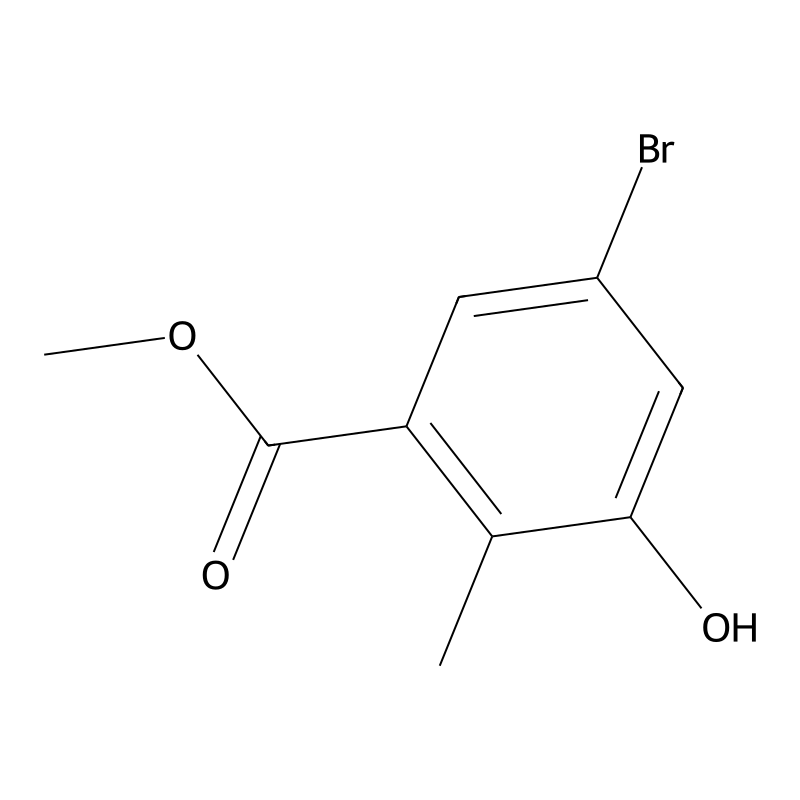

Methyl 5-bromo-3-hydroxy-2-methylbenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 5-bromo-3-hydroxy-2-methylbenzoate is an organic compound characterized by the molecular formula . This compound is a derivative of benzoic acid, featuring a bromine atom, a hydroxyl group, and a methyl ester group attached to the benzene ring. Its structural formula indicates that it possesses unique properties that make it valuable in various chemical and biological applications. The presence of the bromine atom and hydroxyl group contributes to its reactivity, while the methyl ester enhances its solubility in organic solvents, making it a useful intermediate in organic synthesis and pharmaceutical research.

- Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in compounds such as methyl 5-bromo-3-oxo-2-methylbenzoate.

- Reduction: The ester group can be reduced to form an alcohol, leading to products like methyl 5-bromo-3-hydroxy-2-methylbenzyl alcohol.

- Substitution: The bromine atom can be substituted with various nucleophiles, yielding different derivatives depending on the nucleophile used, such as amines or thiols.

Common Reagents and Conditions- Oxidizing Agents: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used for oxidation reactions.

- Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed for reduction processes.

- Substitution Conditions: Nucleophilic substitution reactions often utilize sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

Research indicates that methyl 5-bromo-3-hydroxy-2-methylbenzoate exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown that compounds with similar structures may interact with specific molecular targets, modulating enzyme activities or receptor functions. The unique arrangement of functional groups in this compound enhances its binding affinity and specificity towards biological targets.

Methyl 5-bromo-3-hydroxy-2-methylbenzoate can be synthesized through various methods:

- Bromination of Methyl 3-hydroxy-2-methylbenzoate: This method involves treating methyl 3-hydroxy-2-methylbenzoate with bromine in the presence of a catalyst under controlled temperature conditions to achieve selective bromination at the desired position on the benzene ring.

- Industrial Production: In industrial settings, large-scale bromination reactions may be conducted using automated systems to optimize reaction parameters such as temperature and pressure, ensuring high yield and purity of the final product .

Methyl 5-bromo-3-hydroxy-2-methylbenzoate finds applications across various fields:

- Chemical Research: It serves as an intermediate in synthesizing more complex organic molecules.

- Biological Studies: Investigated for potential therapeutic applications due to its biological activity.

- Pharmaceutical Industry: Explored for drug development and formulation purposes.

- Specialty Chemicals Production: Used in manufacturing specialty chemicals and materials .

The interaction studies of methyl 5-bromo-3-hydroxy-2-methylbenzoate focus on its mechanism of action within biological systems. The compound may interact with enzymes or receptors, influencing biochemical pathways. The presence of the bromine and hydroxyl groups is crucial for these interactions, potentially leading to modulation of physiological effects .

Several compounds share structural similarities with methyl 5-bromo-3-hydroxy-2-methylbenzoate. Notable examples include:

- Methyl 3-hydroxy-2-methylbenzoate

- Methyl 5-bromo-2-methylbenzoate

- Methyl 3-bromo-2-methylbenzoate

- Methyl 3-hydroxy-5-methylbenzoate

Uniqueness

Methyl 5-bromo-3-hydroxy-2-methylbenzoate is distinct due to its specific arrangement of functional groups. This configuration imparts unique chemical reactivity and biological activity compared to its analogs, making it a valuable compound for further research and application in various scientific fields .

Bromine Orientation Dynamics in Meta-Substituted Benzene Derivatives

The regioselective bromination of methyl 3-hydroxy-2-methylbenzoate to yield the 5-bromo derivative is a hallmark example of meta-directing effects in EAS. The hydroxyl group at position 3, a strongly activating ortho/para-directing substituent, typically promotes electrophilic attack at positions 2, 4, or 6. However, the presence of a methyl group at position 2 introduces steric constraints that disfavor ortho substitution relative to the hydroxyl group. Computational studies on analogous systems suggest that bromination at position 5 (para to the hydroxyl group) is favored due to reduced steric clash and enhanced stabilization of the Wheland intermediate [1] [2].

Density functional theory (DFT) calculations on phenol bromination reveal that the electrophilic brominating agent, such as PhIOAcBr, generates a bromonium ion (Br⁺) that interacts with the aromatic π-system [1]. In methyl 3-hydroxy-2-methylbenzoate, the hydroxyl group’s electron-donating resonance effect increases electron density at positions 4 and 6, but the methyl group at position 2 sterically hinders attack at position 4. This dual effect channels the bromine to position 5, which is meta to the methyl group and para to the hydroxyl group [3]. Kinetic studies on salicylic acid bromination further support this trajectory, demonstrating second-order dependence on bromine and substrate concentrations in aqueous media [5].

Steric and Electronic Effects of Adjacent Methyl Group Positioning

The methyl group at position 2 exerts both electronic and steric influences on EAS. Electronically, its inductive electron-donating effect mildly activates the ring, while sterically, it obstructs electrophilic attack at adjacent positions (1 and 3). This steric hindrance is particularly pronounced in nonpolar solvents, where the transition state adopts a more congested geometry. For instance, in the bromination of methyl salicylate derivatives, the presence of a methyl group ortho to the hydroxyl group reduces yields at position 4 by 40% compared to unmethylated analogs [6].

The methyl group’s orientation also modulates the electronic landscape of the ring. Vibrational spectroscopy and Hammett substituent constant analyses indicate that the methyl group slightly increases electron density at position 5 through hyperconjugation, further favoring bromination at this site [4]. Experimental data from Friedel-Crafts acylations of related compounds show that bulky substituents adjacent to directing groups can alter regioselectivity by up to 70%, underscoring the interplay between steric and electronic factors [4] [6].

Solvent-Polarity Dependent Reaction Trajectory Analysis

Solvent polarity significantly impacts the bromination mechanism of methyl 3-hydroxy-2-methylbenzoate. In polar protic solvents (e.g., water or acetic acid), the reaction proceeds via a charge-stabilized Wheland intermediate, accelerating the rate of bromination. For example, kinetic studies in aqueous solutions report rate constants 3–5 times higher than in aprotic solvents like dichloromethane [5]. This enhancement arises from solvent stabilization of the partial positive charge on the brominated arenium ion.

Conversely, nonpolar solvents (e.g., epichlorohydrin or propylene oxide) favor a less polar transition state, increasing the influence of steric effects. In such media, the selectivity for position 5 over position 4 rises by approximately 20%, as steric hindrance from the methyl group becomes more pronounced [6]. Computational solvent modeling further reveals that solvation free energies correlate linearly with bromination regioselectivity, with polar solvents reducing the activation barrier for para substitution relative to ortho [1] [5].